(4-Formyl-3-methoxyphenyl)boronic acid

CAS No.: 815620-00-9

Cat. No.: VC2928456

Molecular Formula: C8H9BO4

Molecular Weight: 179.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 815620-00-9 |

|---|---|

| Molecular Formula | C8H9BO4 |

| Molecular Weight | 179.97 g/mol |

| IUPAC Name | (4-formyl-3-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 |

| Standard InChI Key | LZVMUJGTTXMMTE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C=O)OC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)C=O)OC)(O)O |

Introduction

Chemical Identity and Structural Characteristics

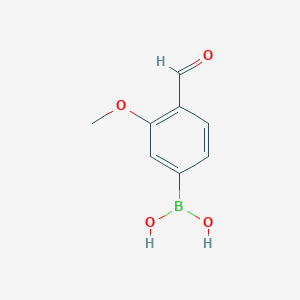

(4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9) is an organometallic compound with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . Its structure consists of a phenyl ring bearing three key functional groups: a formyl (aldehyde) group at position 4, a methoxy group at position 3, and a boronic acid group directly attached to the benzene ring . This unique arrangement of functional groups provides multiple sites for chemical modifications, making it particularly valuable in organic synthesis.

The compound's IUPAC name is (4-formyl-3-methoxyphenyl)boronic acid, with the following identifiers :

| Property | Value |

|---|---|

| CAS Number | 815620-00-9 |

| Molecular Formula | C8H9BO4 |

| Molecular Weight | 179.97 g/mol |

| InChI | InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 |

| InChIKey | LZVMUJGTTXMMTE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C=O)OC)(O)O |

Physical and Chemical Properties

Physical State and Appearance

(4-Formyl-3-methoxyphenyl)boronic acid typically appears as a pale yellow to pale beige solid at room temperature . Its physical characteristics make it suitable for handling in standard laboratory conditions, though special storage conditions are recommended to maintain its stability.

Thermal Properties

The compound exhibits the following thermal characteristics :

| Property | Value |

|---|---|

| Melting Point | 214-217°C |

| Boiling Point | 400.8±55.0°C (Predicted) |

These high thermal transition points indicate considerable molecular stability and potential resistance to thermal degradation during certain reaction conditions.

Solubility and Other Physicochemical Parameters

The compound demonstrates limited solubility in common organic solvents, with specific solubility characteristics as follows :

| Property | Value |

|---|---|

| Solubility | Slightly soluble in DMSO |

| Density | 1.25±0.1 g/cm³ (Predicted) |

| LogP | -0.81250 |

| PSA (Polar Surface Area) | 66.76000 |

| pKa | 6.86±0.10 (Predicted) |

The negative LogP value suggests moderate hydrophilicity, which influences its behavior in biological systems and reaction media. The polar surface area indicates the molecule's potential for hydrogen bonding and other polar interactions.

Synthetic Approaches

Multiple synthetic routes have been developed for the preparation of (4-Formyl-3-methoxyphenyl)boronic acid, with several common methodologies documented in the literature .

Lithiation-Borylation Sequence

One of the most common approaches involves lithiation followed by borylation:

-

Treatment of an appropriate aryl precursor with butyllithium in tetrahydrofuran at -78°C for 1 hour

-

Addition of triisopropyl borate and allowing the reaction to warm to room temperature overnight

-

Acidic workup using hydrochloric acid at 0°C, followed by warming to room temperature for 20 hours

Alternative Synthetic Methods

Additional synthetic routes include:

-

Refluxing with triethylamine and magnesium chloride in acetonitrile for 72 hours

-

Base-catalyzed reactions using potassium carbonate in acetone under reflux conditions

-

Acid-catalyzed transformations employing p-toluenesulfonic acid in toluene

These varied synthetic approaches allow chemists to select optimal methods based on available starting materials, desired scale, and compatibility with other functional groups present in complex synthesis scenarios.

Applications in Chemical Research

Organic Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid serves as a versatile building block in organic synthesis, particularly due to its boronic acid functionality. The compound participates effectively in:

-

Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

-

Synthesis of complex heterocyclic compounds

-

Construction of extended aromatic systems with specific substitution patterns

The presence of both formyl and methoxy groups provides additional synthetic handles for further functionalization, allowing for significant molecular diversification .

Pharmaceutical Development

The compound has demonstrated considerable utility in pharmaceutical research and development. Patent literature reveals its application in the synthesis of bioactive compounds with potential therapeutic applications . For instance, it appears in the synthesis pathway of compounds described in European Patent EP3344613B1, suggesting its role in developing novel pharmaceutical agents .

The combination of a boronic acid group with aldehyde functionality makes this compound particularly useful for constructing complex molecular architectures common in drug candidates. The methoxy group additionally contributes to modulating properties such as lipophilicity and hydrogen bonding capacity, which are crucial considerations in medicinal chemistry.

Research Applications

Beyond its synthetic utility, (4-Formyl-3-methoxyphenyl)boronic acid serves as a valuable research tool in various chemical investigations. Its well-defined reactivity profile makes it suitable for:

-

Methodology development studies

-

Investigation of reaction mechanisms

-

Structure-activity relationship studies in medicinal chemistry research

| Hazard Statement | Code | Description |

|---|---|---|

| H315 | Warning | Causes skin irritation |

| H319 | Warning | Causes serious eye irritation |

| H335 | Warning | May cause respiratory irritation |

| H302 | Warning | Harmful if swallowed |

The compound carries the signal word "Warning" and requires appropriate precautionary measures during handling.

| Parameter | Typical Specification |

|---|---|

| Purity | ≥95% to 98% |

| Packaging | 5g/10g/25g/50g/bulk package |

| Shipping | Available for worldwide delivery |

| Storage Recommendations | Inert atmosphere, 2-8°C |

Commercial suppliers generally provide analytical data confirming compound identity and purity, including NMR spectra, mass spectrometry data, and certificates of analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume